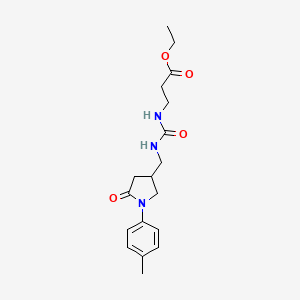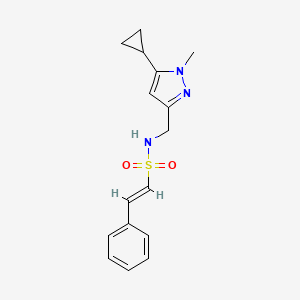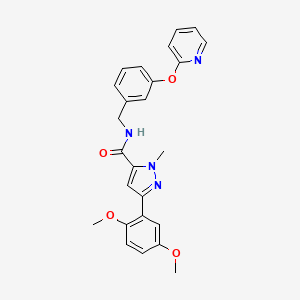![molecular formula C19H30N2O4S2 B2615559 2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide CAS No. 2380081-67-2](/img/structure/B2615559.png)
2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide, also known as EMD-1214063, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide works by inhibiting the activity of Hsp90, a protein that is essential for the proper folding and function of many other proteins in the cell. By inhibiting Hsp90, this compound disrupts the function of these other proteins, leading to cellular stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, or programmed cell death, by activating the caspase pathway. In neurology, this compound has been shown to reduce the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein, which are associated with neurodegenerative diseases. In immunology, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide in lab experiments is its specificity for Hsp90, which makes it a useful tool for studying the function of this protein in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective Hsp90 inhibitors for use in cancer therapy. Another area of interest is the potential use of Hsp90 inhibitors in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective and immunomodulatory effects of this compound.
Synthesis Methods
2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is synthesized using a multistep process that involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide has been studied for its potential use in various scientific research applications, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting a specific protein known as Hsp90. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S2/c1-3-25-17-5-4-16(2)14-18(17)27(22,23)20-15-19(6-12-26-13-7-19)21-8-10-24-11-9-21/h4-5,14,20H,3,6-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXYANLNWJCFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615490.png)

![(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615492.png)


![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)